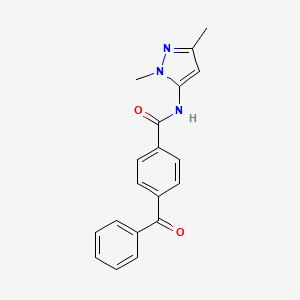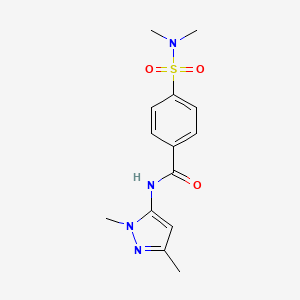
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide, or DMPS, is a synthetic compound used in scientific research and laboratory experiments. It is a water-soluble, white powder that has a melting point of 190-195 °C and is insoluble in organic solvents. DMPS has been studied for its potential applications in a wide range of areas, including biochemistry, physiology, and drug discovery.
Applications De Recherche Scientifique
DMPS has been studied for its potential applications in a variety of scientific research areas. It has been used as a chelating agent for metals, such as iron, copper, and zinc. It has also been used to study the effects of heavy metal toxicity in cells, as well as the effects of metal chelation on the body. In addition, DMPS has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.
Mécanisme D'action
DMPS acts as a chelating agent, which means it binds to metals and other ions in the body. It is believed to bind to metals through a process known as “ion exchange”, where the metal ions are exchanged for another type of ion, such as a hydrogen ion. The binding of the metal ions allows them to be more easily excreted from the body.
Biochemical and Physiological Effects
DMPS has been studied for its effects on the body. In animal studies, DMPS has been found to reduce the levels of metals, such as lead, mercury, and cadmium, in the blood. It has also been found to reduce the levels of oxidative stress in cells, as well as to increase the levels of antioxidant enzymes, such as superoxide dismutase. In addition, DMPS has been found to reduce inflammation and to improve the function of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
DMPS has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with and store. It is also relatively inexpensive and has a wide range of applications. However, there are some limitations to using DMPS in laboratory experiments. It is not very stable and can degrade over time, making it unsuitable for long-term experiments. Additionally, it can react with other compounds and can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for the use of DMPS in scientific research. It could be used to study the effects of metal chelation on the body, as well as its potential therapeutic applications. It could also be used to study the effects of heavy metal toxicity on cells, as well as to develop more efficient drug delivery systems. Additionally, DMPS could be studied for its ability to reduce inflammation and improve the function of the immune system. Finally, DMPS could be used to study the effects of oxidative stress on cells and to develop new antioxidants.
Méthodes De Synthèse
DMPS can be synthesized through a process known as N-alkylation. This involves the reaction of the compound morpholine-4-sulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-yl amine. The reaction is typically carried out in an organic solvent at room temperature.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-11-15(19(2)18-12)17-16(21)13-3-5-14(6-4-13)25(22,23)20-7-9-24-10-8-20/h3-6,11H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOHCVZKVUICDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529555.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)






![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)